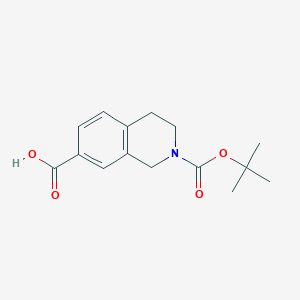

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Description

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOWPXAXLKCQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597169 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-95-7 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like trimethylsilyl iodide and methanol are used for Boc deprotection.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of deprotected amines or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects

Research has demonstrated that isoquinoline derivatives can provide neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further investigation in neuropharmacology.

Organic Synthesis

Building Block for Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This compound can serve as an intermediate in the synthesis of more complex peptide structures, facilitating the development of novel therapeutic agents.

Synthesis of Isoquinoline Derivatives

This compound can be utilized as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals. The versatility of the tetrahydroisoquinoline framework allows for modifications that can enhance biological activity.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation with IC50 values indicating significant potency. |

| Study B | Neuroprotection | Showed reduced neuronal apoptosis in vitro under oxidative stress conditions compared to control groups. |

| Study C | Peptide Synthesis | Successfully utilized as a Boc-protected amino acid in the synthesis of cyclic peptides with enhanced stability and bioactivity. |

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage . The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine . This mechanism is crucial in multistep organic synthesis, allowing for selective protection and deprotection of functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Tetrahydroisoquinoline Core

Position 7 Modifications

- 7-Chloro Derivative: (3S)-2-[(tert-Butoxy)carbonyl]-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 2411591-64-3) replaces the carboxylic acid with a chlorine atom. However, its biological activity remains uncharacterized in available literature .

- 7-Fluoro Derivative: Boc-7-fluoro-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (synthesized in ) demonstrates the importance of halogen substituents in enhancing selectivity for kappa opioid receptor antagonists. Fluorine’s electron-withdrawing effects may improve metabolic stability and target affinity .

Position 3 Modifications

- KY-021: (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (EC₅₀ = 11.8 nM for PPARγ) highlights the impact of bulky substituents at position 3. KY-021 exhibits potent hypoglycemic and hypotriglyceridemic effects in preclinical models, emphasizing how structural modifications can shift therapeutic applications (e.g., from fibrinogen antagonism to PPARγ agonism) .

Position 1 Modifications

- (R)-1-Carboxylic Acid Isomer: (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 223407-19-0) is a positional isomer with the carboxylic acid at position 1 instead of 7.

Stereochemical Differences

- (R)- vs. (S)-Configurations: and underscore the significance of stereochemistry. For example, Boc-(R)-tetrahydroisoquinoline-3-carboxylic acid derivatives are critical for opioid receptor antagonism, while the (S)-configured KY-021 drives PPARγ activation. Enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles .

Functional Group Comparisons

- Boc-Protected vs. Deprotected Amines: Removal of the Boc group (e.g., via HCl in methanol) is a common step to generate free amines for subsequent coupling. Boc-free analogs, such as 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid derivatives, are directly utilized as fibrinogen receptor antagonists, suggesting that deprotection is essential for biological activity .

- Carboxylic Acid vs. Boronic Acid: Derivatives like (2-Boc-tetrahydroisoquinolin-6-yl)boronic acid (CAS: 1312765-94-8) replace the carboxylic acid with a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions. Such modifications expand synthetic utility but may reduce aqueous solubility .

Biological Activity

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS No. 149353-95-7) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO4, with a molecular weight of 277.32 g/mol. The compound features a tetrahydroisoquinoline core structure that is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 149353-95-7 |

| Purity | >98% |

| Physical State | Solid |

Antimicrobial Properties

Research has indicated that THIQ derivatives exhibit significant antimicrobial activity. In particular, studies have shown that this compound displays potent activity against various bacterial strains and fungi. This activity is attributed to the ability of the compound to disrupt microbial cell membranes and interfere with metabolic processes.

Neuroprotective Effects

The neuroprotective potential of THIQ compounds has been extensively studied. Evidence suggests that this compound may protect neuronal cells from oxidative stress and apoptosis. Its mechanism of action likely involves modulation of signaling pathways associated with neurodegenerative diseases.

Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS). This anti-inflammatory action suggests its potential use in treating conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their structural features. Modifications at different positions on the isoquinoline ring can enhance or diminish their efficacy. For instance:

- Substituents on the nitrogen atom : Altering the tert-butoxycarbonyl group can affect solubility and bioavailability.

- Carboxylic acid functionality : The presence of a carboxylic acid group is crucial for binding to biological targets.

Case Studies

Several studies have investigated the biological effects of THIQ derivatives:

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in reduced neuronal damage following induced ischemia.

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

- Anti-inflammatory Response : In cellular assays, treatment with this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid in the laboratory?

- Methodological Answer : The compound is commonly synthesized via a modified Pictet-Spengler reaction , which involves cyclization of an aldehyde with a β-arylethylamine precursor. Critical factors include controlling reaction temperature (typically 0–25°C) and using chiral auxiliaries or catalysts to enhance enantiomeric purity. For example, Thieme et al. (2008) achieved >95% enantiomeric excess (ee) by employing (R)-Boc-phenylglycine as a chiral inducer under acidic conditions . Solvent choice (e.g., dichloromethane or THF) and Boc-protection stability during workup are also critical to prevent premature deprotection.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use nitrile or neoprene gloves, avoid inhalation of dust/aerosols, and work in a fume hood. Electrostatic discharge must be mitigated (e.g., grounding equipment) due to flammability risks .

- Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) at 2–8°C. Stability data indicate no decomposition under these conditions for ≥12 months . Avoid exposure to moisture, as hydrolysis of the Boc group may occur in aqueous environments .

Q. What analytical techniques are recommended for characterizing the compound's purity and structure?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >98% are typical for research-grade material .

- Structure :

- NMR : H and C NMR confirm regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm, isoquinoline aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 278.3) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?

- Methodological Answer : Enantiocontrol is achieved via asymmetric catalysis or chiral auxiliaries. For example, Thieme et al. (2008) used (R)-Boc-phenylglycine to induce stereoselectivity during the Pictet-Spengler cyclization, yielding >95% ee . Alternative approaches include organocatalysts (e.g., thiourea catalysts) or enzymatic resolution of racemic mixtures. Kinetic studies suggest reaction times ≤24 hours minimize racemization .

Q. What structural modifications influence its biological activity or metal-binding properties?

- Methodological Answer :

- Metal Binding : The carboxylic acid group at C7 enables coordination with divalent metals (e.g., Cu, Ni). Tanaka et al. (1998) demonstrated that substituting the C3 position with Tic (tetrahydroisoquinoline-3-carboxylic acid) alters metal-binding thermodynamics, as shown by potentiometric and calorimetric studies .

- Biological Activity : Fluorination at C7 (as in 7-fluoro analogs) enhances lipophilicity and blood-brain barrier permeability, making it relevant for neuropharmacology studies . Methylation of the isoquinoline nitrogen reduces metabolic degradation in vivo .

Q. What strategies are effective in resolving contradictory data regarding its reactivity in different solvents?

- Methodological Answer : Contradictions in reactivity (e.g., Boc deprotection rates in polar vs. nonpolar solvents) can arise from solvent polarity, trace acidity, or residual water. Systematic studies using controlled solvent drying (e.g., molecular sieves) and inert atmosphere (N/Ar) are recommended. For example, dichloromethane with 1% trifluoroacetic acid (TFA) selectively cleaves Boc groups without degrading the isoquinoline core, while aqueous TFA accelerates hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.